molecular formula C7H7ClN2OS B1591930 2-Aminobenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-78-4

2-Aminobenzo[d]thiazol-6-ol hydrochloride

Cat. No.: B1591930
CAS No.: 26278-78-4
M. Wt: 202.66 g/mol
InChI Key: VLQGGLVKPGDBAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]thiazol-6-ol hydrochloride typically involves the reaction of 2-aminobenzothiazole with various reagents. One common method includes the use of 2-aminobenzothiazole as a starting material, which undergoes a series of reactions to form the desired compound . The reactions are often carried out in the context of green synthesis, using water as a nontoxic and widely available solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazol-6-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bis electrophilic reagents, which facilitate the formation of diverse fused heterocyclic scaffolds . The reactions are often carried out under mild conditions, using water as a solvent to promote green chemistry principles.

Major Products Formed

The major products formed from the reactions of this compound include various fused heterocycles and biologically active derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzo[d]thiazol-6-ol hydrochloride is unique due to its combination of antimicrobial, antioxidant, and anticancer properties.

Properties

IUPAC Name

2-amino-1,3-benzothiazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGGLVKPGDBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613387
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-78-4
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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